molecular formula C19H17ClN4O2S B2568201 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1184999-10-7

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2568201
CAS No.: 1184999-10-7
M. Wt: 400.88
InChI Key: AMWNUTNNUYCEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride” is a chemical compound . It’s part of a series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of this compound involves the design and creation of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .


Molecular Structure Analysis

The molecular weight of this compound is 324.44 and its molecular formula is C18H20N4S . The structure includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Chemical Reactions Analysis

The compound has been evaluated for antiproliferative activity on a panel of cancer cell lines . It has shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .


Physical and Chemical Properties Analysis

The compound is intended for research use only . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of novel heterocyclic compounds with potential applications in various fields including medicinal chemistry. For instance, it has been used in the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds are of interest due to their structural complexity and potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Antipsychotic Agents

Heterocyclic carboxamides, including those related to the specified compound, have been synthesized and evaluated as potential antipsychotic agents. They have been tested in vitro for their binding to dopamine and serotonin receptors, and in vivo for their ability to antagonize specific behavioral responses in animal models (Norman et al., 1996).

Antimicrobial Evaluation

Derivatives of the specified compound have been synthesized and subjected to antimicrobial evaluation. Studies include the synthesis of thiophene-2-carboxamides with potential antimicrobial properties, showcasing the compound's relevance in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Heterocyclic Synthesis

The compound plays a role in heterocyclic synthesis, particularly in creating pyrazole, isoxazole, pyrimidine, and other derivatives. These processes contribute to the diverse applications of heterocyclic compounds in medicinal chemistry and drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Development of Antiallergic Agents

Research has been conducted to develop new antiallergic agents, including N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, based on the compound's derivatives. These studies aim to identify new treatments for allergic reactions and related conditions (Honma et al., 1983).

Mechanism of Action

The compound interacts with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death . It has been found to be very effective in the induction of apoptosis in a dose-dependent manner .

Safety and Hazards

As this compound is intended for research use only, it is not intended for diagnostic or therapeutic use . Always handle it with appropriate safety measures.

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . It’s part of ongoing research into new antiproliferative agents .

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S.ClH/c20-10-15-14-7-9-23(11-13-4-2-1-3-5-13)12-17(14)26-19(15)22-18(24)16-6-8-21-25-16;/h1-6,8H,7,9,11-12H2,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWNUTNNUYCEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=NO3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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